molecular formula C5HCl4NS B082567 2,3,5,6-Tetrachloropyridine-4-thiol CAS No. 10351-06-1

2,3,5,6-Tetrachloropyridine-4-thiol

Cat. No. B082567
CAS RN: 10351-06-1
M. Wt: 248.9 g/mol
InChI Key: LVUQDNJRAHUUSB-UHFFFAOYSA-N
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Description

Synthesis Analysis :2,3,5,6-Tetrachloropyridine-4-thiol can be synthesized through various chemical reactions involving halogenated pyridines and thiolating agents. Notably, cyclocondensation reactions can be employed to synthesize related compounds, demonstrating the versatility of pyridine derivatives in chemical synthesis (Krauze & Duburs, 2000).

Molecular Structure Analysis :The molecular structure of 2,3,5,6-tetrachloropyridine-4-thiol and its derivatives can vary significantly, with tautomeric forms influenced by substituent effects and reaction conditions. Ultraviolet (UV) and nuclear magnetic resonance (NMR) spectroscopy are often used to investigate these structures (Iddon, Suschitzky, & Thompson, 1974).

Chemical Reactions and Properties :Tetrachloropyridine thiols can undergo various chemical reactions, including oxidation and substitution reactions. They are reactive towards nucleophiles and can be employed in the synthesis of complex heterocyclic compounds. Their reactivity can be influenced by the presence of halogen atoms and the thiol group (Iddon, Suschitzky, Thompson, & Ager, 1974).

Scientific Research Applications

  • Regeneration of Spent Catalyst

    • Summary of Application : “2,3,5,6-Tetrachloropyridine-4-thiol” is involved in the process of regenerating spent catalysts from the synthesis of "3,4,5,6-tetrachloropyridine-2-carbonitrile" .
    • Methods of Application : The process involves a two-step process involving the thermal desorption of spent activated carbon and the activation of activated carbon treated by thermal desorption with steam .
  • Synthesis of Pyridine-Thioethers
    • Specific Scientific Field : Organic Chemistry .
    • Summary of Application : This compound is used in the synthesis of pyridine-thioethers via mono- and tricationic pyridinium salts .
    • Methods of Application : The synthesis starts from 2,3,5,6-tetrachloro-pyridine-4-thiol which can be S-methylated by dimethyl sulfate, S-alkylated in moderate yields, or reacted with perfluorinated carboxylic acids under xenon difluoride catalysis .
  • Synthesis of Pyridine-Thioethers
    • Specific Scientific Field : Organic Chemistry .
    • Summary of Application : This compound is used in the synthesis of pyridine-thioethers via mono- and tricationic pyridinium salts .
    • Methods of Application : The synthesis starts from 2,3,5,6-tetrachloro-pyridine-4-thiol which can be S-methylated by dimethyl sulfate, S-alkylated in moderate yields, or reacted with perfluorinated carboxylic acids under xenon difluoride catalysis .

Future Directions

Pentachloropyridine, from which 2,3,5,6-Tetrachloropyridine-4-thiol can be synthesized, finds broad applications in many fields of chemistry . It serves as a building block in the synthesis of chemically relevant organic compounds . Despite its use in organic synthesis, no comprehensive review describing both synthesis and the reactivity of this substrate has been reported in the literature so far , indicating a potential area for future research.

properties

IUPAC Name

2,3,5,6-tetrachloro-1H-pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4NS/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUQDNJRAHUUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=C(C1=S)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145885
Record name 2,3,5,6-Tetrachloropyridine-4-thiol
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Molecular Weight

248.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrachloropyridine-4-thiol

CAS RN

10351-06-1
Record name 2,3,5,6-Tetrachloro-4-pyridinethiol
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Record name 2,3,5,6-Tetrachloropyridine-4-thiol
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Record name 2,3,5,6-Tetrachloropyridine-4-thiol
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Record name 2,3,5,6-tetrachloropyridine-4-thiol
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Record name 2,3,5,6-TETRACHLOROPYRIDINE-4-THIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetrachloropyridine-4-thiol
Reactant of Route 2
2,3,5,6-Tetrachloropyridine-4-thiol

Citations

For This Compound
1
Citations
R Ranjbar-Karimi, T Davoodian, H Mehrabi - Journal of the Iranian …, 2020 - Springer
Pentachloropyridine is one of the most important perhalogenated compounds which find broad applications in many fields of chemistry. This review aims to describe the different …
Number of citations: 2 link.springer.com

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